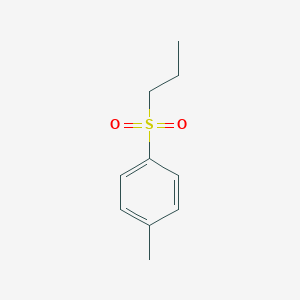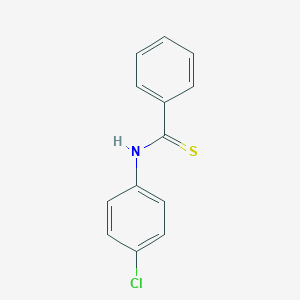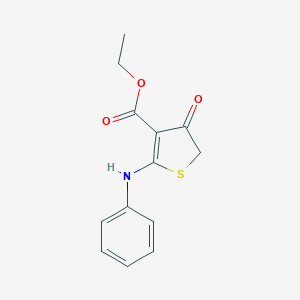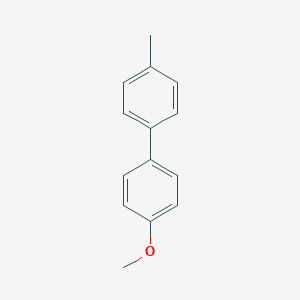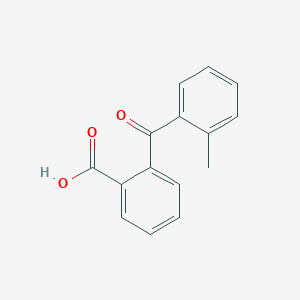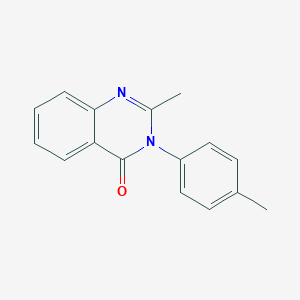
Octadecanamide, N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N-(1-methylethyl)-, also known as oleamide, is a fatty acid amide that is naturally produced in the human body. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. The purpose of
Applications De Recherche Scientifique
Oleamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have neuroprotective, analgesic, and sleep-inducing effects. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. In agriculture, Octadecanamide, N-(1-methylethyl)- has been shown to have insecticidal properties, making it a potential natural pesticide. In industry, it has been studied for its lubricating properties, making it a potential replacement for synthetic lubricants.
Mécanisme D'action
Oleamide is believed to act on multiple targets in the body, including the endocannabinoid system, GABA receptors, and ion channels. It is thought to increase the activity of GABA receptors, leading to sedative and anxiolytic effects. It is also believed to inhibit the activity of ion channels, leading to analgesic effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of endocannabinoids in the body, leading to neuroprotective effects.
Biochemical and Physiological Effects:
Oleamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to mood-enhancing effects. It has also been shown to decrease the levels of inflammatory cytokines, leading to anti-inflammatory effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of antioxidants in the body, leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Oleamide has several advantages for lab experiments, including its natural occurrence in the body, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which can make it difficult to administer in experiments, and its potential to degrade over time, which can affect the accuracy of results.
Orientations Futures
There are several future directions for research on Octadecanamide, N-(1-methylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a natural pesticide in agriculture. In addition, further research is needed to fully understand the mechanism of action of Octadecanamide, N-(1-methylethyl)- and its potential applications in various fields.
Conclusion:
In conclusion, Octadecanamide, N-(1-methylethyl)- is a fatty acid amide that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through enzymatic and chemical methods and has been studied for its potential use in medicine, agriculture, and industry. It acts on multiple targets in the body, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for research on Octadecanamide, N-(1-methylethyl)-, including its potential use in the treatment of neurodegenerative diseases and as a natural pesticide.
Méthodes De Synthèse
Oleamide can be synthesized through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases, which catalyze the formation of Octadecanamide, N-(1-methylethyl)- from oleic acid and ethanolamine. Chemical synthesis involves the reaction of oleic acid with isopropylamine in the presence of a catalyst such as sulfuric acid.
Propriétés
Numéro CAS |
106438-51-1 |
|---|---|
Nom du produit |
Octadecanamide, N-(1-methylethyl)- |
Formule moléculaire |
C21H43NO |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
N-propan-2-yloctadecanamide |
InChI |
InChI=1S/C21H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h20H,4-19H2,1-3H3,(H,22,23) |
Clé InChI |
KKKHFKPIVTXUML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Synonymes |
OctadecanaMide, N-(1-Methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




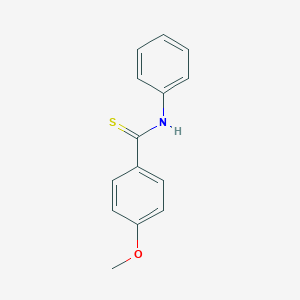
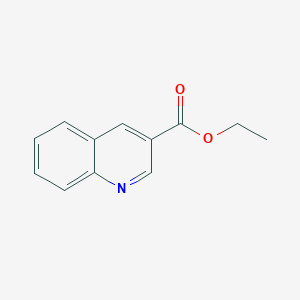
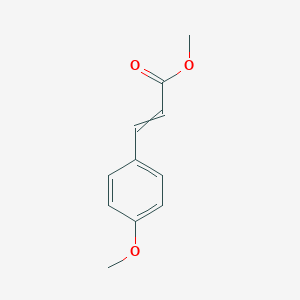
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)

